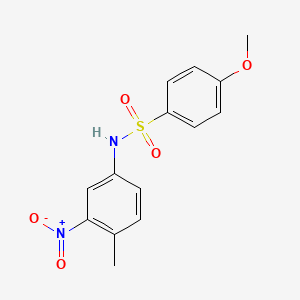![molecular formula C13H10N4O4 B5830493 N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as NBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H10N4O4. In
Mecanismo De Acción
The mechanism of action of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide involves its binding to the active site of HDACs, thereby inhibiting their activity. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. The exact mechanism by which N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide binds to HDACs is still being studied, but it is thought to involve interactions between the pyridinecarboximidamide moiety and the active site of the enzyme.
Biochemical and physiological effects:
Studies have shown that N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to promote neurite outgrowth and protect against oxidative stress. These effects are likely due to the compound's ability to modulate gene expression through inhibition of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the exploration of the compound's effects on other enzymes and cellular processes beyond HDACs. Finally, the potential therapeutic applications of N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
Métodos De Síntesis
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of HDACs by compounds such as N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential therapeutic benefits in these diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-12(11-3-1-2-8-15-11)16-21-13(18)9-4-6-10(7-5-9)17(19)20/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWHQLSTQCOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)


![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)